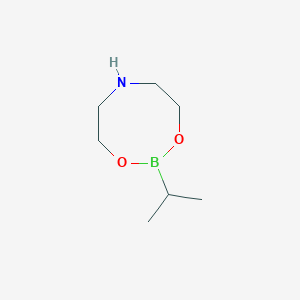

2-Isopropyl-1,3,6,2-dioxazaborocane

Descripción general

Descripción

. This compound is known for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring, making it a valuable subject of study in the field of boron chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1,3,6,2-dioxazaborocane typically involves the reaction of bis(pinacolato)diboron with bis(2-hydroxypropyl)amine in a solvent such as dichloromethane or ether. Another method involves the use of a boron trihalide and an amino alcohol. These reactions are carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-Isopropyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron atom to different oxidation states.

Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and substituted dioxazaborocanes. These products are valuable intermediates in the synthesis of more complex boron-containing compounds.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Boron Chemistry

2-Isopropyl-1,3,6,2-dioxazaborocane serves as a versatile reagent in boron chemistry. It can be utilized to synthesize boronic acids and esters through reactions with various nucleophiles. These reactions often exhibit high selectivity and yield, making them valuable in the preparation of complex organic molecules .

2. Synthesis of Pharmaceuticals

The compound has been employed in the synthesis of pharmaceutical intermediates. For example, it has been used to create derivatives of statins, which are crucial for managing cholesterol levels . The methodology often involves the use of chiral ligands to enhance diastereoselectivity during the synthesis process.

3. Catalysis

In catalysis, this compound can function as a catalyst or catalyst precursor in various reactions. Its ability to stabilize transition states makes it effective in facilitating reactions such as cross-coupling and addition reactions .

Medicinal Applications

1. Treatment of Metabolic Disorders

Research indicates potential applications in treating metabolic disorders such as diabetes and obesity. The compound's boronic acid derivatives have been shown to modulate plasma levels of free fatty acids and improve insulin sensitivity .

2. Anticancer Activity

Some studies suggest that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth .

Case Studies

Case Study 1: Synthesis of Statin Derivatives

A study focused on synthesizing atorvastatin derivatives using this compound as a key reagent. The synthesis achieved high yields and demonstrated significant improvements in diastereoselectivity when chiral ligands were employed .

Case Study 2: Antidiabetic Properties

In another investigation, researchers explored the effects of boronic acid derivatives on glucose metabolism in diabetic models. The results indicated a marked reduction in blood glucose levels and improved metabolic profiles in treated subjects .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Organic Synthesis | Used for synthesizing boronic acids and esters | High yield and selectivity |

| Pharmaceutical Synthesis | Intermediates for statins and other drugs | Effective synthesis methodologies |

| Catalysis | Catalyst precursor for various organic reactions | Enhanced reaction rates |

| Medicinal Chemistry | Potential treatment for diabetes and obesity | Modulation of plasma fatty acids |

| Anticancer Research | Inhibition of cancer cell proliferation | Promising results in specific cell lines |

Mecanismo De Acción

The mechanism of action of 2-Isopropyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through the boron atom. The boron atom can form coordination bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways, making the compound a potential therapeutic agent. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biomolecules is a key aspect of its mechanism of action .

Comparación Con Compuestos Similares

2-Isopropyl-1,3,6,2-dioxazaborocane can be compared with other similar boron-containing compounds, such as:

1,3,6,2-Dioxazaborocane: A parent compound with a similar structure but different substituents.

2-Fluoro-1,3,6,2-dioxazaborocane: A fluorinated derivative with distinct chemical properties.

2-Methyl-1,3,6,2-dioxazaborocane: A methylated derivative with unique reactivity.

The uniqueness of this compound lies in its isopropyl substituent, which imparts specific steric and electronic effects, influencing its reactivity and applications.

Actividad Biológica

2-Isopropyl-1,3,6,2-dioxazaborocane is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound contains a dioxaborocane ring structure that incorporates both boron and oxygen atoms. The presence of the isopropyl group enhances its lipophilicity, which may influence its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₉BNO₂ |

| Molecular Weight | 125.03 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White crystalline solid |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the compound plays a crucial role in its reactivity and interaction with biomolecules.

- Enzyme Inhibition : Studies indicate that compounds containing boron can inhibit certain enzymes involved in metabolic pathways. For instance, similar dioxaborocanes have shown inhibitory effects on enzymes such as monoamine oxidase and alcohol dehydrogenase .

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity may be linked to its capacity to disrupt microbial cell membranes or interfere with metabolic processes .

Antimicrobial Studies

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 500 | Moderate Inhibition |

| Escherichia coli | 1000 | Weak Inhibition |

| Candida albicans | 250 | Significant Activity |

These results indicate that while the compound shows promise as an antimicrobial agent against certain strains like C. albicans, its efficacy against others such as E. coli remains limited .

Case Studies

A case study involving the synthesis and biological evaluation of derivatives of dioxazaborocanes highlighted their potential as antibacterial agents. In this study:

Propiedades

IUPAC Name |

2-propan-2-yl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BNO2/c1-7(2)8-10-5-3-9-4-6-11-8/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDZAAOFXMKZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559828 | |

| Record name | 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119246-82-1 | |

| Record name | 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.